molecular formula C13H16N2OS B15323321 2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B15323321
M. Wt: 248.35 g/mol
InChI Key: RWHSVQCAORKTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves the Gewald reaction, which is a multi-component reaction used to construct thiophene derivatives. The process begins with the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by nucleophilic substitution reactions (SNAr) to introduce the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cell proliferation and survival. By inhibiting EGFR, the compound can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which enhances its binding affinity to molecular targets like EGFR. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C13H16N2OS

Molecular Weight

248.35 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H16N2OS/c1-7(2)11-14-12(16)10-8-5-3-4-6-9(8)17-13(10)15-11/h7H,3-6H2,1-2H3,(H,14,15,16)

InChI Key

RWHSVQCAORKTFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.